Cas no 2467-83-6 (9H-Carbazole, 3-(trifluoromethyl)-)

9H-Carbazole, 3-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 9H-Carbazole, 3-(trifluoromethyl)-
- 3-(trifluoromethyl)-9H-carbazole
- F50921
- CS-B1171
- AS-61848
- SY336487
- 2467-83-6
- AKOS026674235
- CHEMBL1170444
- SCHEMBL4130017
- PD181048
- A911946
- MFCD22055807
- PWX89A5DF6
- BDBM50322575
- 3-trifluoromethyl-9H-carbazole
-
- MDL: MFCD22055807
- Inchi: InChI=1S/C13H8F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h1-7,17H
- InChI Key: JGFJDDMRCMCZMU-UHFFFAOYSA-N
- SMILES: FC(C1=CC2=C(C=C1)NC3=C2C=CC=C3)(F)F
Computed Properties
- Exact Mass: 235.06094
- Monoisotopic Mass: 235.06088375g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 15.8Ų
Experimental Properties
- PSA: 15.79
9H-Carbazole, 3-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0978886-5g |
3-(trifluoroMethyl)-9h-carbazole |
2467-83-6 | 95% | 5g |
$1750 | 2024-08-02 | |
abcr | AB463246-1g |
3-(Trifluoromethyl)-9H-carbazole; . |
2467-83-6 | 1g |
€1049.10 | 2025-02-18 | ||
abcr | AB463246-1 g |
3-(Trifluoromethyl)-9H-carbazole; . |
2467-83-6 | 1g |
€1,049.10 | 2023-07-18 | ||
1PlusChem | 1P002PGO-100mg |
9H-Carbazole, 3-(trifluoromethyl)- |
2467-83-6 | 95% | 100mg |
$225.00 | 2024-05-21 | |
Ambeed | A172743-1g |
3-(Trifluoromethyl)-9H-carbazole |
2467-83-6 | 97% | 1g |
$620.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTZ084-250mg |
3-(trifluoromethyl)-9H-carbazole |
2467-83-6 | 95% | 250mg |
¥1974.0 | 2024-04-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTZ084-1g |
3-(trifluoromethyl)-9H-carbazole |
2467-83-6 | 95% | 1g |
¥3947.0 | 2024-04-21 | |
eNovation Chemicals LLC | Y0978886-5g |
3-(trifluoromethyl)-9h-carbazole |
2467-83-6 | 95% | 5g |
$1750 | 2025-02-27 | |
Chemenu | CM320386-1g |
3-(Trifluoromethyl)-9H-carbazole |
2467-83-6 | 95% | 1g |
$514 | 2021-08-18 | |
abcr | AB463246-100 mg |
3-(Trifluoromethyl)-9H-carbazole; . |
2467-83-6 | 100MG |
€348.10 | 2023-07-18 |
9H-Carbazole, 3-(trifluoromethyl)- Related Literature
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
Additional information on 9H-Carbazole, 3-(trifluoromethyl)-
9H-Carbazole, 3-(trifluoromethyl)- (CAS No: 2467-83-6)
9H-Carbazole, 3-(trifluoromethyl)- is a versatile organic compound with the CAS registry number 2467-83-6. This compound belongs to the class of carbazoles, which are heterocyclic aromatic compounds containing a benzene ring fused to an indole moiety. The trifluoromethyl group at the 3-position of the carbazole ring introduces unique electronic and steric properties, making it a valuable material in various applications across chemistry and materials science.
The molecular formula of 9H-Carbazole, 3-(trifluoromethyl)- is C14H11F3N, and its molecular weight is approximately 276.25 g/mol. The compound is characterized by its rigid aromatic structure, which contributes to its stability and reactivity in different chemical environments. Recent studies have highlighted its potential in organic electronics, particularly in the development of advanced materials for optoelectronic devices.
One of the key areas of research involving 9H-Carbazole, 3-(trifluoromethyl)- is its application in organic light-emitting diodes (OLEDs). The trifluoromethyl substitution at the 3-position enhances the electron-withdrawing effect, which is crucial for optimizing the charge transport properties in OLEDs. According to a study published in *Advanced Materials* in 2023, this compound has shown promising results as a host material in blue-emitting OLEDs, demonstrating high efficiency and stability under operational conditions.
In addition to OLEDs, 9H-Carbazole, 3-(trifluoromethyl)- has been explored for its potential in organic photovoltaics (OPVs). The compound's ability to act as an electron acceptor has been leveraged in tandem solar cells, where it contributes to improved charge separation and energy conversion efficiency. Research conducted at the University of Cambridge has demonstrated that incorporating this compound into OPV blends can lead to power conversion efficiencies exceeding 15%, marking a significant advancement in the field.
The synthesis of 9H-Carbazole, 3-(trifluoromethyl)- typically involves a multi-step process that includes nucleophilic aromatic substitution and subsequent functionalization. A recent breakthrough reported in *Nature Chemistry* involves a one-pot synthesis method that significantly simplifies the preparation of this compound. This method utilizes a palladium-catalyzed coupling reaction, enabling high-yield production with minimal by-products.
Another emerging application of 9H-Carbazole, 3-(trifluoromethyl)- is in the field of bioimaging. Its fluorescence properties have been exploited for labeling biomolecules and tracking cellular processes in real-time. A study published in *Angewandte Chemie* demonstrated that this compound can serve as a highly efficient fluorescent probe for monitoring intracellular pH changes, offering new possibilities in biomedical research.
From a structural perspective, the trifluoromethyl group at the 3-position of the carbazole ring plays a critical role in modulating the electronic properties of the molecule. Computational studies using density functional theory (DFT) have revealed that this substitution leads to a significant downshift in the absorption spectrum, enhancing the compound's suitability for applications requiring specific optical properties.
In conclusion, 9H-Carbazole, 3-(trifluoromethyl)- (CAS No: 2467-83-6) is a multifaceted compound with immense potential across various scientific domains. Its unique chemical structure and functional groups make it an invaluable tool for researchers working on advanced materials and technologies. As ongoing studies continue to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in shaping the future of organic electronics and beyond.
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